(3-Amino-7-methoxy-1-benzofuran-2-yl)(4-chlorophenyl)methanone
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Overview
Description
“(3-Amino-7-methoxy-1-benzofuran-2-yl)(4-chlorophenyl)methanone” is a chemical compound with the linear formula C16H13NO3 . It is part of a collection of rare and unique chemicals provided by Sigma-Aldrich . The compound is related to benzofuran derivatives, which are found to be suitable structures with a wide range of biological and pharmacological applications .
Synthesis Analysis
The synthesis of benzofuran derivatives often involves strategies like the one-pot etherification and dehydrative cyclization of o-hydroxyacetophenones under basic conditions . Other strategies include the dehydrative cyclization of o-hydroxybenzyl ketones or R-(phenoxy)alkyl ketones, and the cyclization of aryl acetylenes using transition-metal catalysis .
Molecular Structure Analysis
The molecular structure of benzofuran derivatives, including “(3-Amino-7-methoxy-1-benzofuran-2-yl)(4-chlorophenyl)methanone”, is characterized by a benzofuran ring. The 4-position of the benzofuran may be substituted or unsubstituted, but good antimicrobial activity was exhibited when the substituent on the 4-position contained halogens or hydroxyl groups .
Chemical Reactions Analysis
The chemical reactions involving benzofuran derivatives are diverse and depend on the specific structure and substituents of the compound. For instance, some benzofuran derivatives have shown excellent activities against E. coli and S. aureus .
Scientific Research Applications
Anticancer Activity
Benzofuran derivatives have been extensively studied for their anticancer properties. Some substituted benzofurans exhibit significant cell growth inhibitory effects on various cancer cell lines, including leukemia, non-small cell lung cancer, colon cancer, CNS cancer, melanoma, and ovarian cancer . The compound mentioned may serve as a scaffold for developing new anticancer agents with targeted therapy potential and minimal side effects.
Antimicrobial Agents
The benzofuran core, especially when substituted at the 4-position with halogens or hydroxyl groups, shows promising antimicrobial activity . This suggests that (3-Amino-7-methoxy-1-benzofuran-2-yl)(4-chlorophenyl)methanone could be a potential candidate for developing new antimicrobial drugs.
Anti-Hepatitis C Virus Activity
Benzofuran compounds have been identified with anti-hepatitis C virus activity, indicating potential as therapeutic drugs for hepatitis C disease . The structural features of the compound could be optimized to enhance this activity.
Antioxidative Properties
Benzofuran derivatives are known for their antioxidative activities, which are crucial in combating oxidative stress-related diseases . The methoxy and amino groups in the compound may contribute to its antioxidative potential.
Natural Product Synthesis
The benzofuran ring is a key structural unit in many biologically active natural medicines and synthetic chemical materials . The compound could be used in the total synthesis of complex natural products containing benzofuran rings, leveraging its unique structure for the construction of diverse natural product analogs.
Drug Lead Compounds
Due to the broad range of pharmacological activities, benzofuran derivatives are considered potential natural drug lead compounds . The compound could be a starting point for the development of new drugs with various clinical applications.
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
(3-amino-7-methoxy-1-benzofuran-2-yl)-(4-chlorophenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClNO3/c1-20-12-4-2-3-11-13(18)16(21-15(11)12)14(19)9-5-7-10(17)8-6-9/h2-8H,18H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HMKKDOVVAZHOII-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1OC(=C2N)C(=O)C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.72 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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